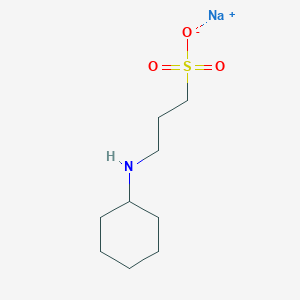

Sodium 3-(cyclohexylamino)propane-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 3-(cyclohexylamino)propane-1-sulfonate is a useful research compound. Its molecular formula is C9H18NNaO3S and its molecular weight is 243.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Sodium 3-(cyclohexylamino)propane-1-sulfonate, also known as CAPS sodium salt, is a multi-anionic compound composed of three cyclohexylamine groups, each end having a sulfonic acid group

Biochemical Pathways

It is used in research to study the interactions between proteins and lipids, and the effects of surfactants on cell membranes .

Result of Action

It is known to be used in research to study the interactions between proteins and lipids, and the effects of surfactants on cell membranes .

Action Environment

It is known that it should be stored at room temperature (10-30°c) in a dry, well-ventilated place, away from fire sources and oxidizers .

Biochemical Analysis

Biochemical Properties

Sodium 3-(cyclohexylamino)propane-1-sulfonate can act as a surfactant, capable of dissolving lipids, proteins, and other hydrophobic molecules . This makes it useful in studies involving membrane proteins and other macromolecules . It has been used to study the interactions between proteins and lipids, and the effects of surfactants on cell membranes .

Molecular Mechanism

Its ability to dissolve hydrophobic molecules suggests that it may interact with biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Information on the temporal effects of this compound in laboratory settings is limited. It is known to be more hygroscopic and exhibits compressive behavior compared to other anions .

Metabolic Pathways

Given its chemical properties, it may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Subcellular Localization

Given its properties, it may interact with specific compartments or organelles within the cell .

Biological Activity

Sodium 3-(cyclohexylamino)propane-1-sulfonate, commonly referred to as CAPS or CAPSO, is a zwitterionic buffer widely used in biological and biochemical research. Its unique chemical structure allows it to maintain pH stability in various experimental conditions, making it a valuable tool in laboratory settings. This article explores the biological activity of CAPS, including its applications, mechanisms of action, and relevant case studies.

- Chemical Formula : C₉H₁₈NNaO₃S

- Molecular Weight : 243.30 g/mol

- CAS Number : 105140-23-6

- pKa : Approximately 9.6 at 25°C

- Solubility : Highly soluble in water (5 g/100 mL) .

CAPS functions primarily as a buffering agent, stabilizing pH levels in biological systems. Its zwitterionic nature allows it to interact with both cations and anions, which is crucial for maintaining physiological conditions in cell cultures and biochemical assays. The compound exhibits a high buffering capacity at alkaline pH levels (8.9 – 10.3), making it suitable for various applications including:

1. Cell Culture

CAPS is frequently used in cell culture media due to its ability to maintain stable pH levels during incubation. This stability is essential for optimal cell growth and function, particularly in sensitive cell lines that require precise environmental conditions.

2. Biochemical Assays

In biochemical assays, CAPS serves as a buffer that minimizes pH fluctuations during reactions involving enzymes and other biomolecules. Its effectiveness has been documented in studies examining enzyme kinetics and protein interactions.

3. Electrophoresis

The compound is utilized in electrophoresis as a running buffer, facilitating the separation of nucleic acids and proteins based on size and charge. Its low ionic strength helps reduce background noise, improving the clarity of results .

Study 1: Buffering Capacity Comparison

A comparative study evaluated the buffering capacities of various zwitterionic buffers, including CAPS. Results indicated that CAPS maintained a more stable pH over time compared to traditional buffers like Tris and phosphate buffers under similar experimental conditions .

Study 2: Impact on Enzyme Activity

Research investigating the effects of different buffers on enzyme activity found that CAPS provided optimal conditions for several enzymes, including proteases and kinases, enhancing their catalytic efficiency by stabilizing reaction environments .

Data Table: Comparison of Buffering Agents

| Buffer Type | pH Range | Molecular Weight | Solubility (g/100 mL) | Applications |

|---|---|---|---|---|

| CAPS | 8.9 - 10.3 | 243.30 g/mol | 5 | Cell culture, electrophoresis |

| Tris | 7 - 9 | 121.14 g/mol | >100 | General biochemistry |

| Phosphate | 6 - 8 | Varies | >100 | Enzyme assays |

Safety and Toxicology

While CAPS is generally regarded as safe for laboratory use, it is important to handle it with care due to potential irritant properties upon contact with skin or eyes. Standard safety precautions should be followed when working with this compound .

Properties

IUPAC Name |

sodium;3-(cyclohexylamino)propane-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3S.Na/c11-14(12,13)8-4-7-10-9-5-2-1-3-6-9;/h9-10H,1-8H2,(H,11,12,13);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIDLTODXGXBFM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCCS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18NNaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635424 |

Source

|

| Record name | Sodium 3-(cyclohexylamino)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105140-23-6 |

Source

|

| Record name | Sodium 3-(cyclohexylamino)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.